3-Amino-1-imidazo[1,2-a]pyrimidin-3-ylpropan-1-one;dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3-Amino-1-imidazo[1,2-a]pyrimidin-3-ylpropan-1-one;dihydrochloride” is a chemical compound with the CAS Number: 1443034-43-2 . It has a molecular weight of 263.13 . The compound is typically stored at room temperature and comes in the form of a powder .
Synthesis Analysis
While specific synthesis methods for this compound were not found, imidazo[1,2-a]pyridine analogues have been recognized for their wide range of applications in medicinal chemistry . They have been used in the development of new drugs, particularly for tuberculosis .Molecular Structure Analysis
The InChI code for this compound is 1S/C9H10N4O.2ClH/c10-3-2-8(14)7-6-12-9-11-4-1-5-13(7)9;;/h1,4-6H,2-3,10H2;2*1H . This code provides a specific textual identifier for the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound is a powder that is stored at room temperature . It has a molecular weight of 263.13 .Wissenschaftliche Forschungsanwendungen
- Research : Researchers have explored this compound’s potential as a core backbone for developing covalent inhibitors. For instance, a series of novel KRAS G12C inhibitors were synthesized using imidazo[1,2-a]pyridine as the core scaffold. Compound I-11 demonstrated potent anticancer activity against KRAS G12C-mutated NCI-H358 cells .
- Observation : Compound 3a exhibits a specific binding mode on the PI3Kα enzyme, suggesting its potential as an inhibitor .
- Relevance : Glutamine synthetase is a potential target for Mycobacterium tuberculosis (Mtb) drug development. Microwave-assisted one-pot Ugi-type synthesis led to the creation of a library of 3-amino-imidazo[1,2-a]-pyridines .
Anticancer Agents
PI3Kα Enzyme Inhibition
Glutamine Synthetase Inhibition
Organic Synthesis and Drug Development
Safety and Hazards
Zukünftige Richtungen
Imidazo[1,2-a]pyridine analogues, which this compound is a part of, have been recognized for their wide range of applications in medicinal chemistry . They have been used in the development of new drugs, particularly for tuberculosis . This suggests potential future directions for the use of this compound in drug development.
Wirkmechanismus
Target of Action
The primary target of the compound 3-Amino-1-imidazo[1,2-a]pyrimidin-3-ylpropan-1-one;dihydrochloride is believed to be the glutamine synthetase (MtGS) . This enzyme plays a crucial role in the metabolism of Mycobacterium tuberculosis (Mtb), making it a potential target for drug development .
Mode of Action
3-Amino-1-imidazo[1,2-a]pyrimidin-3-ylpropan-1-one;dihydrochloride interacts with its target, the glutamine synthetase, inhibiting its function . This inhibition disrupts the normal metabolic processes of the Mtb, leading to its eventual death .
Biochemical Pathways
The inhibition of glutamine synthetase by 3-Amino-1-imidazo[1,2-a]pyrimidin-3-ylpropan-1-one;dihydrochloride affects the biochemical pathways involved in the synthesis of glutamine, a critical amino acid for protein synthesis and energy metabolism . The disruption of these pathways leads to a decrease in the bacterial load, contributing to the compound’s antituberculosis activity .
Pharmacokinetics
The compound’s effectiveness against mtb suggests that it has sufficient bioavailability to reach its target in the bacterial cell .
Result of Action
The result of the action of 3-Amino-1-imidazo[1,2-a]pyrimidin-3-ylpropan-1-one;dihydrochloride is a significant reduction in the bacterial load of Mtb . By inhibiting the function of glutamine synthetase, the compound disrupts the bacteria’s metabolism, leading to its death .
Eigenschaften
IUPAC Name |
3-amino-1-imidazo[1,2-a]pyrimidin-3-ylpropan-1-one;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4O.2ClH/c10-3-2-8(14)7-6-12-9-11-4-1-5-13(7)9;;/h1,4-6H,2-3,10H2;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWXMORFXALFXQB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=CN=C2N=C1)C(=O)CCN.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12Cl2N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-1-{imidazo[1,2-a]pyrimidin-3-yl}propan-1-one dihydrochloride |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.